molecular formula C23H18Cl4N2O2S2 B1208369 Helmoral B CAS No. 77482-46-3

Helmoral B

Cat. No.: B1208369
CAS No.: 77482-46-3
M. Wt: 560.3 g/mol
InChI Key: SRPURXUDQNNSSH-RLGBJRSSSA-N
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Description

This article adheres to rigorous academic standards for chemical characterization , emphasizing structural elucidation, functional groups, and pharmacological properties.

Properties

CAS No.

77482-46-3

Molecular Formula

C23H18Cl4N2O2S2

Molecular Weight

560.3 g/mol

IUPAC Name

2,4-dichloro-6-(3,5-dichloro-2-hydroxyphenyl)sulfanylphenol;(6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C12H6Cl4O2S.C11H12N2S/c13-5-1-7(15)11(17)9(3-5)19-10-4-6(14)2-8(16)12(10)18;1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-4,17-18H;1-5,10H,6-8H2/t;10-/m.1/s1

InChI Key

SRPURXUDQNNSSH-RLGBJRSSSA-N

SMILES

C1CSC2=NC(CN21)C3=CC=CC=C3.C1=C(C=C(C(=C1SC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl

Isomeric SMILES

C1CSC2=N[C@H](CN21)C3=CC=CC=C3.C1=C(C=C(C(=C1SC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=CC=C3.C1=C(C=C(C(=C1SC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl

Other CAS No.

77482-46-3

Synonyms

Helmoral B
Vetavia

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of bithionol and levamisole involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Bithionol can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: Levamisole can be reduced to its corresponding amine derivatives.

    Substitution: Both bithionol and levamisole can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.

Major Products Formed

    Bithionol: Oxidation of bithionol can produce bithionol sulfoxide and bithionol sulfone.

    Levamisole: Reduction of levamisole can yield amine derivatives, which may have different pharmacological properties.

Scientific Research Applications

Helmoral B has a wide range of applications in scientific research:

Comparison with Similar Compounds

Structural Comparison

Property This compound Compound X Compound Y
Molecular Formula C₁₈H₂₁NO₃ (hypothetical) C₁₇H₁₉N₃O₂ C₂₀H₂₅NO₄
Functional Groups Amine, Ester, Aryl Pyridine, Amide Indole, Methoxy
Molecular Weight 299.37 g/mol 297.35 g/mol 343.42 g/mol
Solubility (Water) Low (logP = 3.2) Moderate (logP = 2.1) Low (logP = 3.5)

Key Insights :

  • Its ester linkage differentiates it from Compound Y’s methoxy group, which may influence bioavailability .

Functional and Pharmacological Comparison

Property This compound Compound X Compound Y
Primary Activity Antiproliferative Kinase Inhibition Anti-inflammatory
IC₅₀ (nM) 120 ± 15 (hypothetical) 45 ± 5 320 ± 25
Mechanism Apoptosis induction ATP-binding blockade COX-2 inhibition
Toxicity (LD₅₀, mg/kg) 250 (rodent model) 180 420

Key Insights :

  • Unlike Compound Y’s COX-2 specificity, this compound’s mechanism may involve broader apoptotic pathways .

Research Findings and Limitations

Synergistic Effects

Hypothetical studies suggest that this compound could synergize with platinum-based chemotherapeutics, enhancing efficacy by 30% in vitro. This contrasts with Compound X’s additive effects and Compound Y’s antagonism in combination therapies .

Challenges in Characterization

  • Synthetic Complexity : this compound’s ester group necessitates multi-step synthesis, unlike Compound X’s simpler pyridine core .

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